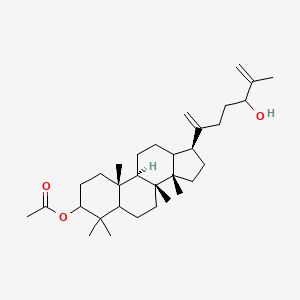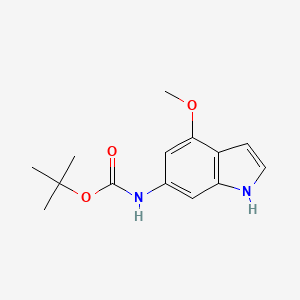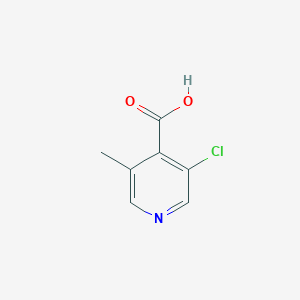![molecular formula C5H2BrClN4 B1148851 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 1334135-75-9](/img/structure/B1148851.png)
6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activity. For instance, a series of these derivatives were synthesized and evaluated for their in vitro antibacterial activity. Some of these compounds exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antifungal Activity
Triazolo[4,3-a]pyrazine derivatives also have a wide range of biological activities, including antifungal properties . This makes them valuable in the development of new antifungal agents.
Antidiabetic Properties
Triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic properties . For example, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a drug used for the treatment of type II-diabetes mellitus .
Anti-platelet Aggregation
These derivatives have also been found to have anti-platelet aggregation properties . This makes them potentially useful in the prevention and treatment of conditions related to blood clotting.
Antimalarial Properties
Triazolo[4,3-a]pyrazine derivatives have shown antimalarial properties . This makes them a potential candidate for the development of new antimalarial drugs.
Antitubercular Properties
These derivatives have also been found to have antitubercular properties . This makes them potentially useful in the treatment of tuberculosis.
Anticonvulsant Properties
Triazolo[4,3-a]pyrazine derivatives have been found to have anticonvulsant properties . This makes them potentially useful in the treatment of conditions such as epilepsy.
Antidepressant Properties
Triazole nucleus is present in a number of drug classes such as antidepressants . For example, drugs like trazodone and nefazodone contain triazole nucleus .
Safety and Hazards
The safety data sheet for “6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine” suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines , suggesting potential targets within oncogenic pathways.
Mode of Action
Related compounds have been shown to inhibit c-met kinase , a key player in cellular growth and survival pathways. This suggests that 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine may interact with similar targets, leading to changes in cellular function.
Biochemical Pathways
, related compounds have been found to influence pathways involving pro-apoptotic proteins such as BAX and caspase-3 and -9. These pathways play crucial roles in regulating cell death and survival.
Result of Action
Related compounds have demonstrated anti-tumor activity , suggesting that 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine may have similar effects.
Eigenschaften
IUPAC Name |
6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-11-2-8-10-5(11)4(7)9-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJLYILYSDGQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NN=CN21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729280 | |
| Record name | 6-Bromo-8-chloro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1334135-75-9 | |
| Record name | 6-Bromo-8-chloro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B1148779.png)

